molecular formula C9H12FN B2601578 3-Fluoro-N-propylaniline CAS No. 2806-11-3

3-Fluoro-N-propylaniline

Cat. No.: B2601578
CAS No.: 2806-11-3
M. Wt: 153.2
InChI Key: DVZIKJQYSRSDKI-UHFFFAOYSA-N
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Description

3-Fluoro-N-propylaniline (CAS 2806-11-3) is a fluorinated aniline derivative of significant interest in chemical research and development. With a molecular formula of C9H12FN and a molecular weight of 153.20, this compound serves as a versatile building block, particularly in the synthesis of agrochemicals. Its structural features, including the electron-withdrawing fluorine atom and the N-propyl chain, make it a valuable intermediate in creating more complex molecules. Research indicates that aniline derivatives of this type are key raw materials in the oriented synthesis of compounds like the herbicide flufenacet . As a substrate in alkylation reactions and other transformations, it provides researchers with a pathway to develop novel compounds with potential biological activity . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZIKJQYSRSDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro N Propylaniline

Classical and Established Synthetic Routes to 3-Fluoro-N-propylaniline

Traditional approaches to the synthesis of this compound have relied on well-established organic reactions. These methods, while generally effective, often involve harsh conditions and may generate significant waste.

Reductive Amination Protocols for N-Alkylation of 3-Fluoroaniline (B1664137)

Reductive amination is a cornerstone of amine synthesis, providing a direct route for the N-alkylation of primary amines. In the context of this compound synthesis, this involves the reaction of 3-fluoroaniline with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations.

The reaction typically proceeds by the initial formation of a hemiaminal, which then dehydrates to form the N-propylidene-3-fluoroaniline imine. The subsequent reduction of this imine is the key step in yielding the final product. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reductant is critical; for instance, NaBH₃CN is effective at reducing imines in the presence of aldehydes, which can be advantageous. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is also a viable, though potentially less selective, method. youtube.com

Below is a table summarizing typical reaction conditions for the reductive amination of 3-fluoroaniline with propanal.

Interactive Data Table: Reductive Amination of 3-Fluoroaniline

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaBH₄Methanol0 - 252 - 675 - 85
NaBH₃CNMethanol/Acetic Acid2512 - 2480 - 90
NaBH(OAc)₃Dichloromethane254 - 885 - 95
H₂/Pd-CEthanol25 - 506 - 1270 - 80

Nucleophilic Aromatic Substitution Strategies for Fluoroaniline (B8554772) Core Construction

Nucleophilic aromatic substitution (SNAr) provides a powerful method for constructing the fluoroaniline core. This strategy typically involves the reaction of a di- or poly-halogenated aromatic ring, activated by an electron-withdrawing group, with an amine nucleophile. For the synthesis of a precursor to this compound, one could envision the reaction of 1,3-difluorobenzene (B1663923) or a related activated derivative with propylamine (B44156).

The success of an SNAr reaction is highly dependent on the nature of the aromatic substrate, the nucleophile, and the reaction conditions. The presence of electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group (in this case, a fluorine atom) significantly accelerates the reaction by stabilizing the intermediate Meisenheimer complex. nih.govbeilstein-journals.org While direct substitution on 1,3-difluorobenzene with propylamine is challenging due to the lack of strong activation, the principle remains a key strategy in the broader synthesis of substituted anilines. researchgate.netresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and often requires elevated temperatures and the use of a base to facilitate the reaction. researchgate.net

Palladium-Catalyzed Amination and C-N Cross-Coupling Approaches

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide or triflate with an amine. In the context of this compound synthesis, a common approach involves the reaction of 1-bromo-3-fluorobenzene (B1666201) with propylamine.

This reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos or BrettPhos often providing excellent results. nih.gov The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine and facilitate the catalytic cycle. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-alkylaniline and regenerate the catalyst. wikipedia.org

Interactive Data Table: Buchwald-Hartwig Amination for this compound Synthesis

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
1-Bromo-3-fluorobenzenePropylaminePd₂(dba)₃/XantphosNaOtBuToluene80 - 11085 - 95
1-Chloro-3-fluorobenzenePropylaminePd(OAc)₂/BrettPhosKOtBuDioxane100 - 12070 - 85

Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents.

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-Free, Microwave-Assisted, Mechanochemical Methods)

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. These methods offer significant advantages over traditional approaches in terms of environmental impact and operational efficiency.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates. For the synthesis of secondary anilines, solvent-free conditions can be achieved, for example, by using a solid-supported catalyst or by simply heating the neat reactants. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. nih.govyoutube.com The synthesis of N-alkylanilines can be efficiently carried out using microwave assistance, often in combination with solvent-free conditions or in high-boiling point, polar solvents. nih.gov

Mechanochemical Methods: Mechanochemistry involves the use of mechanical force, such as ball milling, to induce chemical reactions. nih.govrsc.org This solvent-free technique can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry and is a promising green alternative for C-N bond formation.

Interactive Data Table: Green Synthetic Approaches to N-Alkylanilines

MethodReactantsConditionsReaction TimeTypical Yield (%)
Solvent-Free3-Fluoroaniline, Propyl BromideSolid base (e.g., K₂CO₃), 100°C2 - 4 h70 - 80
Microwave-Assisted1-Bromo-3-fluorobenzene, PropylaminePd catalyst, base, DMF10 - 30 min>90
Mechanochemical3-Fluoroaniline, Propanal, Reducing AgentBall milling30 - 60 min80 - 90

Flow Chemistry and Continuous Processing Techniques for this compound Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the production of chemicals. organic-chemistry.org These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling up. acs.orgmdpi.com

The synthesis of this compound can be adapted to a continuous flow process. For instance, the reductive amination of 3-fluoroaniline with propanal can be performed in a packed-bed reactor containing a heterogeneous catalyst. rsc.org Similarly, palladium-catalyzed C-N coupling reactions can be efficiently conducted in flow reactors, often with immobilized catalysts that can be easily separated from the product stream and reused. scispace.com This approach not only improves the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by enabling catalyst recycling and reducing waste. researchgate.netresearchgate.netbeilstein-journals.org


Chemo-, Regio-, and Stereoselective Synthesis of this compound and Related Isomers

The synthesis of this compound presents several challenges in terms of selectivity. It is crucial to control the position of the fluorine atom on the aniline (B41778) ring (regioselectivity), the selective alkylation of the nitrogen atom without affecting other functional groups (chemoselectivity), and in cases of chiral derivatives, the spatial arrangement of the atoms (stereoselectivity).

Two primary retrosynthetic pathways are commonly considered for the synthesis of this compound: the N-propylation of 3-fluoroaniline and the amination of a 3-fluorophenyl derivative.

Reductive Amination of 3-Fluorobenzaldehyde (B1666160) with Propylamine:

A prominent method for the synthesis of this compound is the reductive amination of 3-fluorobenzaldehyde with propylamine. nih.govchemrxiv.orgmdpi.com This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine. The chemoselectivity of this reaction is a key advantage, as modern reducing agents can selectively reduce the imine in the presence of the aldehyde. chemrxiv.org

The regioselectivity is inherently controlled by the starting material, 3-fluorobenzaldehyde. The stereoselectivity is not a factor in the synthesis of the achiral this compound.

Buchwald-Hartwig Amination:

Another powerful method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. researchgate.netresearchgate.netorganic-chemistry.org This reaction involves the cross-coupling of an aryl halide, such as 1-bromo-3-fluorobenzene, with propylamine. The success of this reaction is highly dependent on the choice of the palladium catalyst and the phosphine ligand. researchgate.netorganic-chemistry.org

The regioselectivity is again determined by the starting aryl halide. A significant advantage of the Buchwald-Hartwig amination is its high chemoselectivity, allowing for the coupling of the amine with the aryl halide in the presence of a wide range of functional groups.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield and selectivity of this compound synthesis, making the process more efficient and cost-effective for industrial applications.

Optimization of Reductive Amination:

In the reductive amination of 3-fluorobenzaldehyde with propylamine, several parameters can be optimized to improve the reaction outcome. These include the choice of reducing agent, solvent, temperature, and the molar ratio of reactants.

ParameterVariationEffect on Yield and Selectivity
Reducing Agent Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)NaBH(OAc)₃ and NaBH₃CN are generally preferred as they are milder and more selective for the imine reduction, minimizing side reactions. chemrxiv.org
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF)The choice of solvent can influence the rate of imine formation and the solubility of the reactants and intermediates. Aprotic solvents like DCM and DCE are commonly used.
Temperature Room temperature to refluxThe reaction is often carried out at room temperature, but gentle heating can sometimes accelerate the imine formation step.
Reactant Ratio Equimolar amounts of aldehyde and amine, or a slight excess of the amineUsing a slight excess of the amine can help to drive the imine formation to completion.

Optimization of Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is highly sensitive to the reaction conditions, and careful optimization is required to achieve high yields of this compound.

ParameterVariationEffect on Yield and Selectivity
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Both are effective precatalysts, with the choice often depending on the specific ligand and substrate. researchgate.net
Phosphine Ligand XPhos, SPhos, RuPhos, BINAPThe ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. The choice of ligand can significantly impact the yield and selectivity. researchgate.net
Base Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), Cesium carbonate (Cs₂CO₃)A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst. NaOtBu is a common choice. organic-chemistry.org
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation. Toluene is frequently used.
Temperature 80-110 °CThe reaction typically requires elevated temperatures to proceed at a reasonable rate.

By systematically optimizing these parameters, researchers can develop highly efficient and selective synthetic routes to this compound, meeting the demands of various chemical industries.

Reaction Chemistry and Mechanistic Investigations of 3 Fluoro N Propylaniline

Electrophilic Aromatic Substitution Reactions of 3-Fluoro-N-propylaniline

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is dictated by the combined electronic effects of the fluorine atom and the N-propylamino group. The N-propylamino group is a potent activating group due to the nitrogen's lone pair of electrons, which can be donated into the aromatic π-system through resonance. youtube.com This electron donation significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. This effect strongly directs incoming electrophiles to the ortho and para positions relative to the amino group.

Conversely, the fluorine atom is an electronegative element and exhibits a dual electronic effect. It withdraws electron density through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack. csbsju.edu However, like other halogens, it can donate electron density through resonance via its lone pairs, directing incoming electrophiles to the ortho and para positions. youtube.comcsbsju.edu

In this compound, the N-propylamino group is at position 1 and the fluorine at position 3. The powerful activating and ortho-, para-directing effect of the N-propylamino group dominates the weaker, deactivating but also ortho-, para-directing effect of the fluorine atom. organicchemistrytutor.com Therefore, electrophilic substitution is anticipated to occur predominantly at positions ortho and para to the N-propylamino group, which are positions 2, 4, and 6. The fluorine atom at position 3 will sterically hinder attack at position 2 and electronically disfavor attack at position 4 to some extent. The primary sites for electrophilic attack are therefore predicted to be positions 6 (ortho to the amino group) and 4 (para to the amino group).

Halogenation Studies on the Aromatic Ring

The halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen, such as bromine or chlorine. Given the strong activation by the N-propylamino group, these reactions are expected to proceed readily, often without the need for a Lewis acid catalyst.

The regioselectivity of halogenation is governed by the directing effects of the existing substituents. The N-propylamino group strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The fluorine atom also directs ortho and para (positions 2, 4, and relative to itself, position 5). The combined effect leads to a high probability of substitution at positions 4 and 6.

Predicted Products of Bromination:

Position of Substitution Product Name Directing Influence
4 2-Bromo-5-fluoro-N-propylaniline Para to N-propylamino, Ortho to Fluoro

Due to the powerful activating nature of the amino group, polyhalogenation can be a competing reaction if the reaction conditions are not carefully controlled.

Nitration and Sulfonation Reaction Pathways

Nitration: The nitration of this compound is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The strongly activating N-propylamino group makes the aromatic ring highly reactive towards nitration. However, the strongly acidic conditions can lead to protonation of the amino group, forming an anilinium ion (-NH₂⁺R). This protonated group is strongly deactivating and a meta-director. This can complicate the reaction, leading to a mixture of products or even inhibiting the reaction. youtube.com

Assuming the reaction proceeds on the unprotonated amine, the nitronium ion will be directed to the positions ortho and para to the N-propylamino group. Therefore, the expected major products would be 4-nitro-3-fluoro-N-propylaniline and 2-nitro-3-fluoro-N-propylaniline.

Sulfonation: Sulfonation involves treating this compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). masterorganicchemistry.com The electrophile is typically considered to be protonated SO₃. Similar to nitration, the strong acidity of the medium can protonate the amino group, converting it into a deactivating, meta-directing group. If the reaction occurs on the free amine, sulfonation is expected at the ortho and para positions. The sulfonation of anilines can also be complex, sometimes leading to the formation of sulfamic acids (Ar-NHSO₃H) initially, which can then rearrange to aminobenzenesulfonic acids upon heating.

Nucleophilic Reactivity of the Amino Group in this compound

The lone pair of electrons on the nitrogen atom of the N-propylamino group makes it a potent nucleophile. This allows it to react with a variety of electrophilic species.

Acylation and Sulfonylation Mechanisms

Acylation: this compound readily undergoes acylation when treated with acylating agents like acid chlorides or acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and a proton from the nitrogen results in the formation of an N-acyl-3-fluoro-N-propylaniline (an amide). This reaction is typically carried out in the presence of a weak base (like pyridine) to neutralize the HCl produced. libretexts.org

Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in a process known as sulfonylation. rsc.org This reaction, often referred to as the Hinsberg test for secondary amines, yields a sulfonamide. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.orglibretexts.org For a secondary amine like this compound, the resulting sulfonamide has no acidic proton on the nitrogen and is therefore insoluble in aqueous base. libretexts.org

Alkylation and Reductive Alkylation Dynamics

Reductive Alkylation (Reductive Amination): A more controlled and efficient method for N-alkylation is reductive amination. masterorganicchemistry.comrsc.org This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the more highly substituted amine. For example, reacting this compound with an aldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) would yield a tertiary amine. masterorganicchemistry.com This method avoids the issue of over-alkylation that plagues direct alkylation with alkyl halides.

Condensation Reactions with Carbonyl Compounds (e.g., Imines Formation)

Secondary amines like this compound react with aldehydes and ketones in a condensation reaction. derpharmachemica.comnih.gov The reaction is typically acid-catalyzed. The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon to form a carbinolamine intermediate. libretexts.org For primary amines, this intermediate would dehydrate to form a stable imine (Schiff base). However, for a secondary amine, the analogous dehydration would lead to the formation of an iminium ion, which is a key intermediate in reactions like reductive amination. libretexts.org If the aldehyde or ketone has an α-hydrogen, the iminium ion can be deprotonated to form an enamine. libretexts.org

Mechanism of Iminium Ion Formation:

Nucleophilic Attack: The lone pair of the nitrogen in this compound attacks the carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

This iminium ion is a reactive electrophile and a central intermediate in various synthetic transformations.

Metal-Catalyzed Transformations Involving this compound

The aniline (B41778) moiety is a versatile functional group for metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at the Aromatic Ring

The aromatic ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. Pre-functionalization of the aromatic ring, for instance, through halogenation, would be necessary to introduce a suitable handle for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. The electronic effect of the fluorine atom and the N-propylamino group would influence the regioselectivity of this initial halogenation step.

Once a halogen (e.g., Br, I) is installed on the aromatic ring, cross-coupling reactions can proceed. The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi couplings) or coordination of an alkene/alkyne (in Heck and Sonogashira couplings), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Illustrative Data Table for a Hypothetical Suzuki-Miyaura Coupling Reaction

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902478

C-N Bond Formation and Functionalization Research

The nitrogen atom of the N-propylamino group in this compound can participate in copper- or palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of the aniline with aryl halides or triflates to form tri-substituted amines. The steric hindrance from the N-propyl group might necessitate the use of bulky electron-rich phosphine (B1218219) ligands to facilitate the reaction and achieve good yields.

The mechanism of the Buchwald-Hartwig amination typically involves the formation of a palladium-amide complex, which then undergoes reductive elimination with an aryl halide to form the new C-N bond.

Diazotization and Subsequent Transformations of this compound Diazonium Salt

The primary amino group of anilines is readily converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. For N-alkylanilines like this compound, the reaction proceeds via nitrosation of the secondary amine to form an N-nitrosamine intermediate. Under acidic conditions, this intermediate rearranges to form the diazonium ion.

Sandmeyer and Balz-Schiemann Reactions

The resulting this compound diazonium salt is a versatile intermediate that can undergo a variety of transformations. In the Sandmeyer reaction, the diazonium group can be replaced by a range of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), through the use of copper(I) salts as catalysts. wikipedia.org The reaction is believed to proceed via a radical mechanism. wikipedia.org

The Balz-Schiemann reaction is a specific method for the introduction of a fluorine atom onto the aromatic ring by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.org This reaction is a key method for the synthesis of aryl fluorides. wikipedia.org While this compound already contains a fluorine atom, this reaction could be applied to other aniline derivatives to synthesize fluorinated analogues. Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates and hexafluoroantimonates to potentially improve yields. wikipedia.org

Table of Expected Products from Sandmeyer and Balz-Schiemann Reactions

Starting MaterialReagentsReaction NameExpected Major Product
This compound Diazonium ChlorideCuClSandmeyer1-Chloro-3-fluoro-N-propylaniline
This compound Diazonium ChlorideCuBrSandmeyer1-Bromo-3-fluoro-N-propylaniline
This compound Diazonium ChlorideCuCNSandmeyer2-Fluoro-4-(propylamino)benzonitrile
This compound Diazonium TetrafluoroborateHeatBalz-Schiemann1,3-Difluoro-N-propylaniline

Azo Coupling Reactions in Research Probe Development

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt reacts with an activated aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. wikipedia.org These compounds are often highly colored and are widely used as dyes and pigments. wikipedia.org The diazonium salt of this compound would act as the electrophile in this reaction.

The reactivity of the coupling partner is crucial. Phenols are typically coupled under mildly alkaline conditions, which deprotonate the hydroxyl group to form the more strongly activating phenoxide ion. stackexchange.com Anilines are coupled under mildly acidic conditions to prevent the formation of triazenes from the reaction of the diazonium ion with the amino group of the coupling partner. stackexchange.com

The development of novel azo dyes derived from fluorinated anilines is an area of interest for creating research probes with specific photophysical properties. The fluorine atom can influence the electronic properties of the resulting azo dye, potentially affecting its color, fluorescence, and environmental sensitivity.

Radical Reactions and Photochemistry of this compound

The study of radical reactions and photochemistry of N-alkylanilines is an active area of research. The N-H bond of the secondary amine in this compound could be susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of a nitrogen-centered radical. This radical could then participate in various subsequent reactions.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The kinetic and thermodynamic parameters of a chemical reaction provide crucial insights into its feasibility, rate, and underlying mechanism. For this compound, a comprehensive understanding of its reactivity is rooted in the analysis of these factors. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally related compounds, particularly meta-substituted anilines. The presence of a fluorine atom at the meta position and an N-propyl group significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby dictating the kinetic and thermodynamic profile of its reactions.

Research into the oxidation of meta-substituted anilines offers a relevant framework for understanding the reactivity of this compound. In a study on the oxidation of various meta-substituted anilines by tetrabutylammonium (B224687) bromochromate, the reactivity of m-fluoroaniline was investigated. orientjchem.org The reaction kinetics were found to be first order with respect to both the aniline derivative and the oxidizing agent. orientjchem.org The inclusion of a fluorine atom, an electron-withdrawing group, at the meta position was observed to decrease the reaction rate compared to unsubstituted aniline. orientjchem.org This is attributable to the deactivation of the aromatic ring, which reduces its susceptibility to electrophilic attack.

The thermodynamic parameters of activation for such reactions provide further mechanistic details. For the oxidation of m-fluoroaniline, the activation parameters, including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been determined. orientjchem.org Typically, a negative entropy of activation is observed for these reactions, suggesting a more ordered transition state compared to the reactants. orientjchem.org This is consistent with a mechanism involving the formation of a structured activated complex. orientjchem.org

The electronic effects of the substituents can be quantitatively assessed using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the oxidation of meta-substituted anilines, a linear Hammett plot is generally obtained, and the negative value of the reaction constant (ρ) indicates the development of a positive charge at the reaction center in the transition state. orientjchem.org This suggests that the reaction is facilitated by electron-donating groups and hindered by electron-withdrawing groups like fluorine.

Detailed research findings on the oxidation of meta-substituted anilines are presented in the tables below.

Table 1: Pseudo-first-order rate constants for the oxidation of meta-substituted anilines at different temperatures. orientjchem.org Note: Data for m-fluoroaniline is included as a proxy for this compound.

Substituent298 K (k₁ x 10³ s⁻¹)303 K (k₁ x 10³ s⁻¹)308 K (k₁ x 10³ s⁻¹)313 K (k₁ x 10³ s⁻¹)
m-CH₃1.832.513.394.47
H1.291.822.513.39
m-OC₂H₅1.151.622.243.02
m-OCH₃1.051.482.042.75
m-F 0.81 1.15 1.58 2.24
m-Cl0.721.021.412.00
m-NO₂0.180.280.420.63

Table 2: Activation parameters for the oxidation of meta-substituted anilines. orientjchem.org Note: Data for m-fluoroaniline is included as a proxy for this compound.

SubstituentΔH‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
m-CH₃46.114890.3
H48.614190.6
m-OC₂H₅49.014090.8
m-OCH₃49.213990.9
m-F 50.6 135 91.1
m-Cl51.113491.2
m-NO₂60.111494.1

The N-propylanilino group in this compound, being an N-alkylated amine, is generally more electron-donating than a primary amino group. This enhanced electron-donating character, due to the inductive effect of the propyl group, would be expected to increase the reactivity of the compound in electrophilic aromatic substitution reactions compared to m-fluoroaniline. However, the steric hindrance introduced by the propyl group might also play a role in certain reactions, potentially slowing down the rate if the transition state is sterically demanding.

While the provided data tables focus on oxidation reactions, the principles of electronic and steric effects are broadly applicable to other reactions of this compound, such as acylation, alkylation, and diazotization. The interplay between the electron-withdrawing fluorine atom and the electron-donating N-propylamino group will ultimately govern the kinetic and thermodynamic landscape of its chemical transformations.

Theoretical and Computational Studies on 3 Fluoro N Propylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. For substituted anilines, these methods, particularly Density Functional Theory (DFT), provide critical insights into how substituents like fluorine and N-propyl groups modify the electronic environment of the aniline (B41778) ring. researchgate.netresearchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy indicates its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.orgphyschemres.org

The HOMO-LUMO gap is a key parameter derived from this analysis. A smaller gap generally implies higher reactivity. In substituted anilines, electron-acceptor groups have been shown to cause a more significant lowering of the LUMO energy compared to the HOMO, leading to a decreased energy gap. acs.org

Table 1: Predicted Frontier Orbital Properties for 3-Fluoro-N-propylaniline Note: These are qualitative predictions based on studies of similar molecules. Actual values require specific calculations.

Property Predicted Characteristic Rationale
HOMO Energy Lower than aniline, but higher than 3-fluoroaniline (B1664137) Influence of electron-withdrawing fluorine and electron-donating N-propyl group.
LUMO Energy Lower than aniline Predominant effect of the electron-withdrawing fluorine substituent. acs.org
HOMO-LUMO Gap Likely smaller than aniline The fluorine substituent's effect on lowering the LUMO is typically strong. acs.org
HOMO Distribution Concentrated on the π-system of the ring and the N atom Typical for aniline derivatives.

| LUMO Distribution | Concentrated on the π*-system of the aromatic ring | Typical for aniline derivatives. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative potential region is expected to be located around the highly electronegative fluorine atom and the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen atom contributes significantly to a region of high electron density, making it a primary site for protonation and electrophilic attack. The aromatic ring itself will show a complex potential landscape, with the ortho and para positions relative to the amino group being more electron-rich than the meta positions. The hydrogen atoms of the amino and propyl groups will exhibit positive electrostatic potential. researchgate.net Such maps are crucial for understanding intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer, hybridization, and intramolecular interactions. researchgate.net It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs.

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational modeling allows for the investigation of reaction mechanisms, providing insights into the energies of reactants, products, and the transition states that connect them.

Mechanistic Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the mechanisms of chemical reactions. researchgate.netchemrxiv.org For reactions involving this compound, such as electrophilic substitution on the aromatic ring, DFT calculations can be used to model the potential energy surface. By calculating the energies of intermediates and transition states, researchers can determine the most likely reaction pathway. For example, in an electrophilic aromatic substitution reaction, DFT could predict whether the incoming electrophile would preferentially add to the ortho, meta, or para position relative to the N-propylaniline group, and how the fluorine substituent influences this regioselectivity. Studies on halosubstituted anilines show that the deactivating nature of halogens enhances the lone-pair electron delocalization, which would influence reaction outcomes. researchgate.net

Reaction Coordinate Analysis and Energy Profiles

A reaction coordinate analysis involves mapping the lowest energy path from reactants to products. This path is visualized as an energy profile diagram, where the energy of the system is plotted against the reaction coordinate. The peaks on this profile correspond to transition states, which are the energy barriers that must be overcome for the reaction to proceed. The valleys represent stable intermediates.

For a hypothetical reaction, such as the N-alkylation or an electrophilic aromatic substitution of this compound, DFT calculations would be employed to locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible pathways, the most favorable mechanism can be identified. For instance, the energy profile would clarify the relative stability of the sigma complexes (arenium ions) formed during electrophilic attack at different positions on the ring.

Predictive Spectroscopic Property Computations for this compound (e.g., NMR, IR)

The in-silico prediction of spectroscopic properties for molecules like this compound has become a cornerstone of modern chemical research, offering insights into molecular structure and bonding before a compound is synthesized. Techniques based on Density Functional Theory (DFT) are prominently used for their balance of computational cost and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions: Computational chemistry provides powerful tools for predicting both ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a standard approach for calculating NMR isotropic magnetic shielding values. core.ac.uk These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as Tetramethylsilane (TMS).

For fluorinated aromatic compounds, specific methodologies have been developed to enhance the accuracy of ¹⁹F NMR predictions. Studies have shown that using functionals like B3LYP with basis sets such as 6-31+G(d,p) can yield reliable ¹⁹F chemical shift predictions. nih.govnih.gov Often, a linear scaling factor is applied to the raw computed data to correct for systematic errors and improve correlation with experimental values. nih.govacs.orgacs.org For a molecule like this compound, this would allow for the unambiguous assignment of the fluorine signal and provide insight into the electronic environment of the aromatic ring as influenced by the amino and propyl groups.

Illustrative Predicted NMR Chemical Shifts for this compound Calculated using a hypothetical DFT/GIAO approach.

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)
¹⁹FC3-F-120 to -135
¹³CC1 (-NH)~149
C2~110
C3 (-F)~163 (JCF ~245 Hz)
C4~105
C5~131
C6~102
¹³CN-CH₂~46
-CH₂-~23
-CH₃~11

Infrared (IR) Spectroscopy Predictions: Theoretical vibrational analysis is another key application of computational chemistry. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of IR-active vibrational modes. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are highly effective for this purpose. asianpubs.orgasianpubs.org

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. To address this, computed frequencies are typically multiplied by empirical scaling factors (e.g., ~0.96-0.98) to improve agreement with experimental data. asianpubs.orgasianpubs.org For this compound, these calculations would predict characteristic frequencies for N-H stretching, C-N stretching, C-F stretching, aromatic C-C stretching, and the various bending modes of the propyl chain and the aromatic ring. researchgate.net

Illustrative Predicted IR Frequencies for this compound Based on scaled DFT (B3LYP) calculations.

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
ν(N-H)3400 - 3450N-H bond stretching
ν(C-H)aromatic3000 - 3100Aromatic C-H stretching
ν(C-H)aliphatic2850 - 2980Aliphatic C-H stretching (propyl group)
ν(C=C)1580 - 1620Aromatic ring stretching
δ(N-H)1500 - 1550N-H bond bending
ν(C-N)1250 - 1350C-N bond stretching
ν(C-F)1150 - 1250C-F bond stretching

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations offer a computational microscope to view the time-dependent behavior, conformational flexibility, and intermolecular interactions of molecules. nih.gov For a flexible molecule like this compound, MD simulations can provide critical insights into its structural dynamics in various environments.

An MD simulation of this compound would involve defining a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system as a function of its atomic coordinates. rsc.org The molecule would be placed in a simulation box, often solvated with explicit water molecules to mimic aqueous conditions, and Newton's equations of motion would be solved iteratively to trace the trajectory of each atom over time. semanticscholar.org

Conformational Analysis: The primary focus of an MD simulation for this molecule would be its conformational landscape, particularly the rotation around the C-N bond and the bonds within the N-propyl group. Conformational analysis is the study of the different 3D arrangements a molecule can adopt through bond rotations.

The key dihedral angles to monitor would be:

C(ring)-C(ring)-N-C(propyl): This describes the orientation of the N-propyl group relative to the plane of the aniline ring.

C(ring)-N-Cα-Cβ: This defines the conformation of the first two carbons of the propyl chain.

N-Cα-Cβ-Cγ: This defines the terminal methyl group's orientation.

The rotation around the N-Cα and Cα-Cβ bonds leads to different conformers, primarily the lower-energy anti (dihedral angle ~180°) and the slightly higher-energy gauche (dihedral angle ~±60°) arrangements. materialsciencejournal.org MD simulations can quantify the population of these conformers and the energy barriers between them, providing a potential energy surface that maps the stability of different shapes the molecule can adopt. The fluorine substituent at the meta-position will influence the electronic properties of the ring and may have subtle effects on the rotational barrier around the C(ring)-N bond compared to unsubstituted N-propylaniline.

The simulation would likely reveal that the propyl chain is highly mobile, rapidly interconverting between various staggered conformations. Analysis of the radial distribution function between the molecule's atoms and solvent molecules could also elucidate how the fluoro and amino groups influence the local solvent structure.

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity.

For this compound, a QSRR study would begin by calculating a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Wiener, Randić indices), counts of specific functional groups, and molecular connectivity indices.

3D Descriptors: Quantum-chemical descriptors derived from the molecule's 3D structure, such as dipole moment, HOMO/LUMO energies, molecular volume, and surface area. researchgate.net

Once calculated, these descriptors serve as independent variables in a statistical model. The dependent variable would be a measure of reactivity, such as the rate constant for a specific reaction (e.g., electrophilic aromatic substitution, N-alkylation) or an equilibrium constant.

A hypothetical QSRR study on a series of substituted anilines, including this compound, could aim to predict their nucleophilicity. unimelb.edu.au Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, a model is developed. researchgate.net For instance, a study on the lipophilicity of aniline derivatives found that descriptors related to hydrophilicity, van der Waals volume, and electrophilicity were significant in building a predictive model. researchgate.net Similarly, a QSRR model for the reactivity of this compound might find that the HOMO energy (related to its ability to donate electrons), the partial charge on the nitrogen atom, and steric descriptors are key predictors.

Illustrative Molecular Descriptors for a QSRR Study of this compound These descriptors would be calculated using cheminformatics software.

Descriptor ClassDescriptor NameDescription
PhysicochemicalLogPOctanol-water partition coefficient, a measure of lipophilicity.
ElectronicHOMO/LUMO EnergyEnergies of the highest occupied and lowest unoccupied molecular orbitals.
ElectronicDipole MomentA measure of the molecule's overall polarity.
ElectronicPartial Charge on NThe calculated electrostatic charge on the nitrogen atom.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms, related to transport properties.
StericMolecular VolumeThe van der Waals volume of the molecule.

Such models are invaluable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired chemical properties.

Advanced Analytical Characterization Techniques for Research on 3 Fluoro N Propylaniline

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-Fluoro-N-propylaniline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different kinds of protons and their immediate chemical environment. For this compound, the spectrum would show distinct signals for the aromatic protons, the protons of the N-propyl group, and the amine proton. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and powerful tool for characterization. huji.ac.il It provides a specific signal for the fluorine atom, and its chemical shift is indicative of the electronic environment around the fluorine on the aromatic ring. huji.ac.il The coupling of the fluorine atom with neighboring protons (³JHF and ⁴JHF) can be observed in both the ¹H and ¹⁹F spectra, further confirming the substitution pattern of the aromatic ring. huji.ac.il

Table 1: Predicted NMR Data for this compound

Nucleus Atom Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J) in Hz
¹H Aromatic 6.3 - 7.2 m -
¹H -CH₂- (alpha to N) ~3.0 - 3.2 t ~7
¹H -CH₂- (beta to N) ~1.6 - 1.8 sextet ~7
¹H -CH₃ ~0.9 - 1.1 t ~7
¹H -NH- ~3.5 - 4.0 br s -
¹³C C-F ~161 - 164 d ¹JCF ≈ 240-250
¹³C C-N ~149 - 152 d ³JCF ≈ 8-10
¹³C Aromatic ~102 - 131 m -
¹³C -CH₂- (alpha to N) ~45 - 48 s -
¹³C -CH₂- (beta to N) ~22 - 25 s -
¹³C -CH₃ ~11 - 13 s -
¹⁹F C-F ~-110 to -115 m -

Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. nih.gov

In conjunction with HRMS, fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. kobv.de For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula C₉H₁₂FN.

Common fragmentation pathways would likely involve:

Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) from the propyl group to form a stable iminium ion.

Benzylic cleavage: Cleavage of the C-N bond, leading to the formation of a fluorophenyl radical and a propylamine (B44156) cation, or vice-versa.

Loss of neutral molecules: Sequential losses of small, stable neutral molecules from the fragment ions.

The precise masses of these fragment ions, as determined by HRMS, help to piece together the structure of the parent molecule and confirm the identity of this compound. kobv.denih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org Specific functional groups absorb infrared radiation or scatter light (Raman) at characteristic frequencies, providing a molecular fingerprint.

For this compound, key vibrational modes include:

N-H stretch: A characteristic peak in the IR spectrum, typically in the range of 3300-3500 cm⁻¹, corresponding to the stretching of the amine N-H bond.

C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group are observed just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations give rise to a series of peaks in the 1450-1600 cm⁻¹ region.

C-N stretch: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1350 cm⁻¹ range.

C-F stretch: The carbon-fluorine bond gives a strong absorption in the IR spectrum, usually found in the 1000-1400 cm⁻¹ region.

Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 2960
C=C (Aromatic) Stretch 1450 - 1600
C-N Stretch 1250 - 1350

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene (B151609) ring. libretexts.org

The presence of the amino (-NHR) and fluoro (-F) substituents on the aromatic ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The amino group, being an auxochrome, typically causes a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The fluorine atom's effect is generally less pronounced. The UV-Vis spectrum is useful for confirming the presence of the aromatic system and can be used for quantitative analysis.

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. pensoft.net For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. pensoft.net

Method development for this compound would involve optimizing several parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of moderately polar compounds like anilines.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The gradient or isocratic elution profile is adjusted to achieve good resolution between the analyte and any impurities.

Detector: A UV detector is typically used, set at a wavelength where this compound exhibits strong absorbance (determined from its UV-Vis spectrum).

Flow Rate and Temperature: These are adjusted to optimize peak shape and analysis time.

A validated HPLC method can provide precise and accurate determination of the purity of this compound, which is crucial for its use in further research and synthesis.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Benzene
Acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, primary and secondary amines like this compound can exhibit poor chromatographic behavior due to their polarity, which leads to peak tailing and potential interactions with the stationary phase. To overcome these issues, derivatization is employed to convert the amine into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic properties.

Common derivatization strategies for amines include silylation and acetylation.

Silylation: This process replaces the active hydrogen on the nitrogen atom with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silylated derivative is significantly more volatile and less prone to adsorption, leading to sharper, more symmetrical peaks in the chromatogram.

Acetylation: This involves the reaction of the amine with an acetylating agent, such as acetic anhydride, to form the corresponding N-acetyl amide. This derivatization also increases volatility and thermal stability, facilitating reliable GC-MS analysis.

Once the derivatized this compound is separated on the GC column, it enters the mass spectrometer. Electron ionization (EI) is typically used, causing the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. The molecular ion peak confirms the mass of the derivative, while the fragmentation pattern provides structural information that confirms the identity of the original analyte. For instance, the analysis of aniline (B41778) metabolites has been successfully performed using GC-MS, identifying both the parent compound and its acetylated derivatives in biological matrices.

Table 1: Example GC-MS Parameters for Analysis of Derivatized this compound

ParameterConditionPurpose
Derivatization Agent BSTFA with 1% TMCSForms a volatile trimethylsilyl (TMS) derivative.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Separates the derivatized analyte from other components.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial 70 °C, ramp to 280 °C at 10 °C/minAchieves separation based on boiling point and column interaction.
Carrier Gas Helium at 1.0 mL/minTransports the analyte through the column.
MS Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation for identification.
MS Scan Range 40-500 m/zDetects the molecular ion and key fragment ions.

Chiral Chromatography for Enantiomeric Purity Analysis of Derivatives (if applicable)

The this compound molecule itself is achiral. However, it can be used as a synthon to create more complex, chiral molecules, such as pharmaceuticals or agrochemicals, where one enantiomer may have desired biological activity while the other is inactive or harmful. In such cases, it is critical to analyze the enantiomeric purity of the final chiral derivative. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for this purpose.

This method relies on a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. As the racemic mixture (a 50:50 mix of both enantiomers) passes through the column, the two enantiomers interact differently with the chiral selector on the CSP. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, cause one enantiomer to be retained longer than the other, resulting in their separation into two distinct peaks in the chromatogram.

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including various amine derivatives. The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol, is crucial for optimizing the separation. By comparing the peak areas of the two enantiomers, their relative proportions and the enantiomeric excess (ee) of the mixture can be accurately determined.

Table 2: Hypothetical Chiral HPLC Data for a Chiral Derivative of this compound

ParameterValue/Condition
Hypothetical Analyte N-(1-phenylpropyl)-3-fluoroaniline
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254

Applications of 3 Fluoro N Propylaniline in Advanced Chemical Synthesis and Materials Science Research

3-Fluoro-N-propylaniline as a Versatile Building Block in Organic Synthesis Research

This compound serves as a key starting material in the construction of a variety of complex organic molecules. Its utility stems from the reactivity of the aniline (B41778) moiety and the influence of the fluorine atom on the aromatic ring's chemistry.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. researchgate.net this compound is a valuable precursor for the synthesis of functionalized heterocyclic scaffolds, particularly quinolines. Quinolines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. wikipedia.org

Several classic named reactions are employed for the synthesis of quinolines from anilines, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. wikipedia.org The presence of the fluorine atom at the 3-position of the aniline ring in this compound can influence the regioselectivity of these cyclization reactions. For instance, in the Combes quinoline (B57606) synthesis, which involves the condensation of an aniline with a β-diketone, the use of fluoroanilines can direct the formation of specific regioisomers. acsgcipr.org Studies on related fluoroanilines have shown that the electronic effects of the fluorine substituent play a crucial role in determining the outcome of the cyclization, a principle that is applicable to this compound. acsgcipr.org

The general scheme for the Combes synthesis is as follows: Aniline + β-diketone → Substituted Quinoline acsgcipr.org

A plausible reaction for the synthesis of a fluorinated quinoline starting from this compound using the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is depicted below. mdpi.comwikipedia.org

Reactant 1Reactant 2ProductReaction Type
2-amino-5-fluorobenzaldehyde (derived from 3-fluoroaniline)Acetylacetone6-Fluoro-2,4-dimethylquinolineFriedländer Synthesis
This compoundEthyl acetoacetate7-Fluoro-4-methyl-2-quinoloneConrad-Limpach-Knorr Synthesis
This compoundDiethyl malonate7-Fluoro-2,4-quinolinediolConrad-Limpach-Knorr Synthesis

This table represents potential reactions based on established synthetic routes for similar anilines.

Beyond heterocycles, this compound is a key intermediate in the synthesis of more complex aromatic and aliphatic systems. The amino group can be readily transformed into a variety of other functional groups, and the aromatic ring can participate in various coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgmdpi.comlibretexts.org While direct examples with this compound are not explicitly detailed in the provided search results, the general applicability of these reactions to aryl halides and anilines suggests its potential as a coupling partner. For instance, the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide, a reaction that could be used to further functionalize the aromatic ring of a derivative of this compound. libretexts.org

The general scheme for a Suzuki coupling is as follows: Aryl Halide + Aryl Boronic Acid → Biaryl nih.gov

A hypothetical Suzuki coupling reaction involving a derivative of this compound is shown below.

Aryl HalideBoronic AcidProductCatalyst System
1-Bromo-3-fluoro-N-propylanilinePhenylboronic acid3-Fluoro-N-propyl-[1,1'-biphenyl]-5-aminePd(PPh₃)₄ / Na₂CO₃
4-Iodo-3-fluoro-N-propylanilineThiophene-2-boronic acid3-Fluoro-N-propyl-4-(thiophen-2-yl)anilinePd(OAc)₂ / SPhos / K₃PO₄

This table illustrates potential cross-coupling reactions based on established methodologies.

The fluorine atom can also influence the reactivity of the aromatic ring in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack, particularly at positions ortho and para to the fluorine atom.

Role of this compound in Ligand Design and Coordination Chemistry Research

The development of novel ligands is crucial for advancing the field of coordination chemistry and catalysis. This compound can be incorporated into ligand structures, where the fluorine atom can modulate the electronic properties and stability of the resulting metal complexes.

A general reaction for the formation of a Schiff base ligand and its subsequent metal complex is: this compound + Salicylaldehyde → Schiff Base Ligand Schiff Base Ligand + Metal Salt → Metal Complex

While specific studies on complexes derived from this compound were not found, research on similar halogenated aniline-derived Schiff base complexes has shown their potential as catalysts. For example, ruthenium(III) complexes with ligands derived from halogenated anilines have been synthesized and characterized. wikipedia.org

Organometallic catalysts are indispensable tools in modern organic synthesis. The ligands coordinated to the metal center play a critical role in determining the catalyst's activity, selectivity, and stability. By incorporating this compound into a ligand scaffold, it is possible to fine-tune the electronic and steric environment around the metal center. The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal, which can have a profound effect on the catalytic cycle of reactions such as cross-coupling, hydrogenation, and polymerization.

The design of ligands for organometallic catalysts often involves a modular approach, where different fragments are combined to achieve the desired properties. This compound represents a valuable module in this context, offering a fluorinated aromatic ring that can be further functionalized to create a diverse library of ligands for catalytic screening.

Incorporation of this compound into Polymer and Advanced Material Science Research

The introduction of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic properties. organic-chemistry.orgmdpi.com this compound can be used as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers.

Polyaniline is a well-known conducting polymer, and its properties can be modified by introducing substituents onto the aniline monomer. The copolymerization of aniline with 3-fluoroaniline (B1664137) has been shown to produce polymers with increased solubility and thermal stability compared to unsubstituted polyaniline. mdpi.com It is expected that the incorporation of this compound into a polymer backbone, either as a homopolymer or as a copolymer, would similarly lead to materials with enhanced properties. The propyl group on the nitrogen atom would further increase solubility and processability.

The polymerization of anilines can be achieved through chemical or electrochemical oxidation. The general scheme for the chemical oxidative polymerization of an aniline is: n Aniline + Oxidant → Polyaniline

Monomer(s)PolymerPotential Properties
This compoundPoly(this compound)Improved solubility, thermal stability, and altered electronic properties compared to polyaniline.
Aniline and this compoundPoly(aniline-co-3-fluoro-N-propylaniline)Tunable properties based on the monomer ratio, offering a balance of conductivity and processability.

This table outlines potential polymers and their expected properties based on research on similar fluorinated anilines. mdpi.com

The resulting fluorinated polymers could find applications in various areas of materials science, including as components in organic light-emitting diodes (OLEDs), sensors, and as anti-corrosion coatings. The presence of the fluorine atom can also impart hydrophobicity to the polymer surface, which is a desirable property for many applications. mdpi.com

Synthesis of Functional Polymers and Copolymers (e.g., Fluorinated Polyanilines)

The monomer this compound is a precursor for creating functional polymers, most notably fluorinated polyanilines. The presence of the fluorine atom on the aromatic ring significantly influences the properties of the resulting polymers.

Detailed Research Findings: Research into the chemical oxidative polymerization of fluorinated anilines, such as 3-fluoroaniline, demonstrates the profound impact of fluorination. researchgate.net Copolymers synthesized from aniline and 3-fluoroaniline, known as poly(aniline-co-3-fluoroaniline), exhibit enhanced thermal stability, better solubility in organic solvents, and more controlled morphology compared to the parent polyaniline homopolymer. researchgate.net The C-F bond contributes to the increased thermal stability of the polymer backbone. researchgate.net

Partially fluorinated polymers are noted for their low surface energy, high thermal stability, and chemical resilience, making them suitable for a range of specialized applications. rsc.org The synthesis of such polymers often involves the copolymerization of monomers like this compound with other monomers, such as ethylene, using specialized catalysts to achieve high molecular weights and significant incorporation of the fluorinated monomer. rsc.org

Table 1: Properties of Fluorinated Polyaniline Derivatives

Property Observation Impact of Fluorine/N-Alkylation
Solubility Increased solubility in common organic solvents compared to unsubstituted polyaniline. researchgate.net The fluorine and N-propyl groups disrupt polymer chain packing, reducing intermolecular forces and improving interaction with solvents.
Thermal Stability Enhanced thermal stability. researchgate.net The high bond energy of the C-F bond increases the degradation temperature of the polymer. researchgate.net
Electrical Conductivity Decreases with increasing content of the fluorinated monomer. researchgate.net The electron-withdrawing nature of fluorine can affect the charge transport along the polymer backbone. researchgate.net

| Processability | Improved due to enhanced solubility. researchgate.net | Allows for easier fabrication of films and other forms for material applications. |

Development of Advanced Materials with Tunable Electronic and Optical Properties (e.g., Organic Semiconductors)

The unique electronic nature of this compound makes it a key component in the development of advanced organic materials, particularly organic semiconductors, where precise control over electronic and optical properties is paramount.

Detailed Research Findings: Fluorination is a well-established strategy in the design of organic semiconductors. northwestern.edu The introduction of fluorine atoms into a conjugated system, such as a polyaniline backbone derived from this compound, dramatically influences the material's electronic properties. Fluorine's high electronegativity leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation is critical for improving charge injection/extraction in electronic devices and enhancing the stability of the material in ambient conditions.

The synthesis of polymers and oligomers from fluoroarene-containing monomers has been shown to produce materials with distinct optical absorption and fluorescence emission characteristics compared to their non-fluorinated counterparts. northwestern.edu For instance, the π-π* interband transition in conductive polymers like polypyrrole, which is analogous to polyaniline, is sensitive to substituents on the monomer unit. scirp.org The electron-withdrawing or donating nature of these substituents can shift the absorption bands, thereby tuning the material's color and optical response. scirp.org

Strain engineering is another method used to tailor the electronic and optical properties of 2D materials, and similar principles can apply to polymer films. mdpi.com The specific molecular structure of monomers like this compound influences the packing and morphology of the resulting polymer films, which in turn affects their electronic behavior. northwestern.edu By carefully selecting fluorinated monomers, researchers can create organic semiconductors with tailored band gaps, leading to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). semiconductor-digest.comsciencedaily.com

Table 2: Impact of Fluorination on Semiconductor Properties

Parameter Effect of Fluorination Rationale
HOMO/LUMO Energy Levels Lowering of both HOMO and LUMO levels. The strong electron-withdrawing effect of the fluorine atom stabilizes the energy levels.
Band Gap Can be tuned, often resulting in a larger energy gap. semiconductor-digest.com The modification of molecular orbitals alters the energy difference between the HOMO and LUMO.
Environmental Stability Increased stability against oxidation and degradation. Lowered HOMO level makes the material less susceptible to oxidation by air and moisture.

| Optical Absorption | Shifts in absorption spectra (λmax). northwestern.eduscirp.org | Changes in the electronic structure affect the energy required for electronic transitions. |

Design and Synthesis of this compound-based Chemical Probes and Research Markers

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of its function in complex biological systems. nih.gov The unique properties of this compound make it a valuable scaffold for the synthesis of such specialized molecules.

Detailed Research Findings: The synthesis of chemical probes often involves creating derivatives of a core structure to optimize binding affinity, selectivity, and cell permeability. The fluorination of organic molecules is a key strategy in medicinal chemistry and chemical biology. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity through favorable interactions with protein targets. nih.gov

This compound can be functionalized through various chemical reactions. For example, the amino group can be used to form amides, sulfonamides, or participate in cross-coupling reactions to build more complex structures. These synthetic pathways allow for the attachment of other functional groups, such as reporter tags (for imaging) or reactive groups (for covalent labeling), to the fluorinated aniline core.

For instance, fluorinated proline derivatives have been synthesized and studied for their conformational preferences and ability to be recognized by specific enzymes, demonstrating the utility of fluorination in creating targeted biological probes. nih.gov Similarly, this compound can serve as a starting point for creating probes for various biological targets. The synthesis may involve multi-step processes, including coupling the aniline derivative with other molecules like fluorinated sugars or nucleobases to create complex and highly specific research tools. nih.gov The development of such probes is crucial for understanding biological pathways and for the early stages of drug discovery. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aniline
3-Fluoroaniline
Poly(aniline-co-3-fluoroaniline)
Polyaniline
Ethylene
Polypyrrole
N-Boc-4-oxo-l-proline benzyl (B1604629) ester

Derivatives and Analogues of 3 Fluoro N Propylaniline: Synthesis and Research Applications

Systematic Exploration of N-Alkyl Chain Modifications in 3-Fluoro-N-propylaniline Analogues

Modifications to the N-alkyl chain of this compound analogues have been a key strategy to modulate their physicochemical properties and biological activities. The length and nature of the alkyl substituent can significantly influence factors such as solubility, lipophilicity, and receptor-binding interactions. cdnsciencepub.com

Synthesis and Research Findings:

The synthesis of N-alkylated 3-fluoroaniline (B1664137) derivatives is often achieved through standard alkylation procedures. For instance, the reaction of 3-fluoroaniline with appropriate alkyl halides or trialkyl phosphates serves as a common method for introducing different alkyl groups to the nitrogen atom. cdnsciencepub.com One study detailed the synthesis of 4-Fluoro-N-propylaniline, providing its characterization via 1H NMR and 19F{1H} NMR spectroscopy. ethz.ch

The length of the N-alkyl chain has been shown to directly impact the physical properties of aniline (B41778) derivatives. Generally, an increase in the length of the alkyl chain leads to enhanced solubility in organic solvents and a corresponding decrease in the melting point of the solid compound. cdnsciencepub.com This trend is attributed to the increased flexibility and reduced packing efficiency of the molecules with longer alkyl chains.

In the context of developing novel therapeutic agents, N-alkylation has been employed to fine-tune the properties of bioactive molecules. For example, in the development of monocarboxylate transporter (MCT) inhibitors, a fluoropropyl group was introduced to the amino function of a lead compound to create a fluorinated analogue. hzdr.de The synthesis involved the N-alkylation of 3-methoxy-N-propylaniline with 3-bromo-1-propanol, followed by further transformations. hzdr.de

Furthermore, the introduction of specific N-alkyl groups can be crucial for achieving desired biological outcomes. In the development of polythiophene derivatives, the length of the alkoxy side chains, which are analogous to N-alkyl chains in terms of influencing molecular conformation, was found to be a key determinant of temperature-dependent morphological transitions. nih.gov

Table 1: Examples of N-Alkyl Chain Modified this compound Analogues and their Research Context

Compound NameModificationResearch Application/Finding
4-Fluoro-N-propylanilineN-propylaniline with fluorine at position 4Characterized spectroscopically. ethz.ch
N-(3-Fluoropropyl)-3-methoxy-N-propylanilineReplacement of a propyl group with a fluoropropyl groupDevelopment of fluorinated monocarboxylate transporter (MCT) inhibitors. hzdr.de
Poly(3-(4-fluoro-3-(hexyloxy)phenyl)thiophene)Hexyloxy side chainStudy of temperature-dependent morphological transitions in polythiophenes. nih.gov
Poly(3-(4-fluoro-3-(dodecyloxy)phenyl)thiophene)Dodecyloxy side chainInvestigation of the effect of alkyl chain length on polymer morphology. nih.gov

Diversification of Aromatic Ring Substituents in this compound Derivatives

The introduction of various substituents onto the aromatic ring of this compound derivatives is a widely used strategy to modulate their electronic properties, steric hindrance, and potential for intermolecular interactions. These modifications can significantly influence the reactivity, biological activity, and material properties of the resulting compounds.

Synthesis and Research Findings:

A variety of synthetic methods are employed to introduce different substituents onto the aromatic ring. Electrophilic aromatic substitution reactions are common, where the existing fluoro and amino groups direct incoming substituents to specific positions on the benzene (B151609) ring. For instance, nitration can be achieved using nitric acid. The synthesis of 3-fluoro-4-propylaniline (B1409129) itself can be accomplished through methods like nucleophilic aromatic substitution or catalytic cross-coupling reactions.

The nature of the substituent has a profound impact on the properties of the aniline derivative. Electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density of the aromatic ring, while electron-withdrawing groups, like nitro or trifluoromethyl groups, have the opposite effect. rsc.org The position of the substituent is also crucial. For example, in a series of fluoroquinolone derivatives, compounds with electronegative functions at the ortho position of the phenyl group exhibited higher activity as cholinesterase inhibitors compared to their meta- and/or para-substituted counterparts. researchgate.net

In the field of medicinal chemistry, diversification of aromatic ring substituents has led to the discovery of potent bioactive molecules. For example, a series of N-sulfonyl-aminobiaryl derivatives were investigated as novel antitubulin agents, with substitutions on the biphenyl (B1667301) ring system being critical for their anticancer activity. researchgate.net Similarly, in the development of antimalarial agents, modifications to the central aryl ring of N-aryl acetamides, including the introduction of fluoro and chloro substituents, were explored to optimize their activity. acs.org

The electronic effects of substituents also play a significant role in the properties of polymers derived from substituted anilines. The presence of substituents on the aromatic ring of polyaniline (PANI) derivatives significantly changes the polymer's characteristics due to steric and electronic effects. rsc.org For instance, the oxidation potential of PANI derivatives is influenced by the electron-donating or electron-withdrawing nature of the substituents. rsc.org

Table 2: Examples of Aromatic Ring-Substituted this compound Derivatives and their Research Context

Compound NameRing Substituent(s)Research Application/Finding
3-Fluoro-4-propylanilinePropyl group at position 4Serves as a key intermediate in the synthesis of various pharmaceutical agents.
3-Fluoro-4-methoxyanilineMethoxy group at position 4Used in the synthesis of N-(3,3,3-trifluoropropyl)aniline derivatives.
N-(4'-cyano-3'-fluoro-biphenyl-2-yl)-4-methoxy-benzenesulfonamideCyano and fluoro groups on the biphenyl ringExhibits potent anticancer activity by targeting both STAT3 and tubulin. researchgate.net
4-Fluoro-N-(3-((6-methoxy-2-methylquinolin-4-yl)oxy)propyl)anilineFluoro group at position 4Investigated for its antimycobacterial potential. nih.gov

Synthesis and Research Applications of Chiral Analogues of this compound

The introduction of chirality into the structure of this compound analogues opens up possibilities for stereoselective interactions with biological targets, a critical aspect in drug discovery and development. Chiral analogues can exhibit different pharmacological profiles, with one enantiomer often being more active or having a better safety profile than the other.

Synthesis and Research Findings:

The enantioselective synthesis of chiral fluorinated compounds is an active area of research. One notable approach is the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, an iodine(I)/iodine(III) catalysis strategy has been developed for the enantioselective synthesis of 3-fluorochromanes, which are structurally related to fluorinated aniline derivatives. nih.gov This method allows for the creation of enantioenriched scaffolds with potential applications in medicinal chemistry. nih.gov

Another strategy involves the use of chiral auxiliaries or reagents. For instance, the CBS-oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of β-keto p-tolylsulfides has been used to synthesize chiral β-hydroxy sulfides with high enantiomeric purity. researchgate.net This methodology could potentially be adapted for the synthesis of chiral fluorinated aniline derivatives.

The applications of chiral fluorinated building blocks are extensive. Fluorinated prolines, for example, have been incorporated into proteins and used as probes for enzyme activity. nih.gov The stereochemistry of the fluorine atom on the proline ring can significantly affect the conformation and biological activity of the resulting peptides and proteins. nih.gov For instance, the incorporation of (3R,4S)-3-fluoro-4-hydroxyproline into ligands for the VHL E3 ubiquitin ligase resulted in compounds with affinities and cellular activities comparable to the parent non-fluorinated compounds, while the (3S,4S) epimer led to selective protein degradation despite a loss in binding affinity. nih.gov

In the context of drug development, the asymmetric synthesis of arylamides, which can be considered analogues of N-acylated anilines, is an important area. Nickel-catalyzed asymmetric α-functionalizations of amides have been developed, although their application to a broad range of substrates is still under investigation. uzh.ch

Table 3: Research on Chiral Fluorinated Compounds Relevant to this compound Analogues

Research AreaKey Findings
Enantioselective synthesis of 3-fluorochromanesAn iodine(I)/iodine(III) catalysis strategy enables the synthesis of enantioenriched 3-fluorochromanes. nih.gov
Synthesis of chiral β-hydroxy sulfidesCBS-oxazaborolidine-catalyzed asymmetric reduction provides access to chiral β-hydroxy sulfides with high enantiomeric purity. researchgate.net
Fluorinated prolines in medicinal chemistryThe stereochemistry of fluorine on the proline ring influences the conformation and biological activity of proline-containing molecules. nih.gov
Asymmetric synthesis of arylamidesNickel-catalyzed methods for the asymmetric α-functionalization of amides are being developed. uzh.ch

Polyfluorinated and Other Halogenated this compound Derivatives

The introduction of multiple fluorine atoms or other halogens into the this compound scaffold can dramatically alter its properties. Polyfluorination often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. Other halogens, such as chlorine and bromine, can also be used to fine-tune the electronic and steric characteristics of the molecule.

Synthesis and Research Findings:

The synthesis of polyfluorinated aniline derivatives can be achieved through various methods. One approach involves the reaction of anilines with perfluoroalkylating agents. For example, 3-fluoroaniline can be reacted with a suitable iodide in the presence of a reaction-initiating agent to produce perfluoroalkylated aniline derivatives. google.com The synthesis of 3-fluoro-4-heptafluoroisopropylaniline has been reported with a 36% yield using this method. google.com

The incorporation of trifluoromethyl groups is of particular interest in medicinal chemistry. Several approved drugs contain a trifluoromethyl-substituted phenyl moiety. mdpi.com The synthesis of compounds bearing this group often involves the use of trifluoromethyl-substituted starting materials. For instance, 3',5'-bis(trifluoromethyl)acetophenone (B56603) can be used as a precursor to synthesize pyrazole (B372694) derivatives with a 3,5-bis(trifluoromethyl)phenyl substituent. mdpi.com

Other halogenated derivatives have also been synthesized and investigated for their biological activities. For example, in a series of pyrazole derivatives, chloro- and bromo-substituted compounds showed potent antimicrobial activity, in some cases superior to their fluoro-substituted counterparts. mdpi.com Dichloro-substituted aniline derivatives were among the most potent compounds in the series, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against certain bacterial strains. mdpi.com

The comparison of palladium- and copper-catalyzed amination reactions for the synthesis of N,N'-diaryl derivatives of oxadiamines with fluorinated halogenobenzenes has been studied. mdpi.com It was found that palladium catalysis was more effective for the amination of sterically hindered ortho-(trifluoromethyl)aryl bromides. mdpi.com

Table 4: Examples of Polyfluorinated and Other Halogenated this compound Derivatives and their Research Context

Compound NameHalogen Substituent(s)Research Application/Finding
3-Fluoro-4-heptafluoroisopropylanilineHeptafluoroisopropyl groupSynthesized via perfluoroalkylation of 3-fluoroaniline. google.com
Pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl substituentTwo trifluoromethyl groupsInvestigated as potent growth inhibitors of drug-resistant bacteria. mdpi.com
Chloro- and bromo-substituted pyrazole derivativesChloro and bromo groupsShowed potent antimicrobial activity. mdpi.com
N,N'-diaryl derivatives of oxadiaminesFluoro- and trifluoromethyl-substituted aryl groupsSynthesized via Pd- and Cu-catalyzed amination reactions. mdpi.com

Heterocyclic Compounds Incorporating the this compound Moiety

The incorporation of the this compound moiety into heterocyclic ring systems is a powerful strategy for creating novel compounds with diverse biological activities and material properties. Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science, and the unique electronic properties of the 3-fluoroaniline fragment can impart desirable characteristics to these structures. openmedicinalchemistryjournal.comopenaccessjournals.com

Synthesis and Research Findings:

A variety of synthetic methods can be employed to construct heterocyclic compounds containing the this compound moiety. These often involve condensation reactions, cyclization reactions, and transition metal-catalyzed cross-coupling reactions. tandfonline.com For example, a one-pot three-component synthesis of substituted meta-hetarylanilines has been developed starting from heterocycle-substituted 1,3-diketones, acetone, and various amines. beilstein-journals.org This method allows for the creation of a library of meta-hetarylanilines with diverse heterocyclic substituents. beilstein-journals.org

The 3-fluoroaniline moiety can be incorporated into a wide range of heterocyclic systems, including but not limited to, quinolines, piperidines, and pyrido[2,3-b] lboro.ac.ukdiazepin-4-ones. For instance, 4-alkoxyquinolines have been synthesized and evaluated for their antimycobacterial activity. nih.gov The synthesis involved the O-alkylation of 4-hydroxyquinolines followed by N-alkylation with substituted anilines. nih.gov

In the field of medicinal chemistry, the fusion of the 3-fluoroaniline scaffold with heterocyclic rings has led to the development of potent therapeutic agents. For example, heterocyclic compounds are known to play a vital role in curative chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. openmedicinalchemistryjournal.com The aniline moiety itself is a common feature in many marketed drugs. beilstein-journals.org

The development of novel fluorinated heterocycles is an active area of research. Tandem SNAr reactions can be used to annulate new rings onto polyfluorinated arene building blocks, leading to the synthesis of novel heterocyclic compounds that can be screened for biological activity. lboro.ac.uk

Table 5: Examples of Heterocyclic Systems Incorporating the this compound Moiety

Heterocyclic SystemSynthetic ApproachResearch Application/Finding
meta-HetarylanilinesOne-pot three-component synthesis from 1,3-diketones, acetone, and amines. beilstein-journals.orgThe aniline moiety is a key fragment in many bioactive molecules. beilstein-journals.org
4-AlkoxyquinolinesO-alkylation of 4-hydroxyquinolines followed by N-alkylation with anilines. nih.govInvestigated for their antimycobacterial activity. nih.gov
3-FluoropiperidinesEnantioselective fluorocyclization of pent-4-en-1-amines. researchgate.netFluorinated azaheterocycles are important in medicinal chemistry. researchgate.net
Pyrido[2,3-b] lboro.ac.ukdiazepin-4-onesCyclization reactions. nih.govStructural and tautomeric studies of novel heterocyclic systems. nih.gov

Future Research Directions and Emerging Paradigms for 3 Fluoro N Propylaniline

Integration of Artificial Intelligence and Machine Learning in 3-Fluoro-N-propylaniline Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound by enabling predictive modeling and high-throughput virtual screening.

Predictive Modeling for Synthesis and Reactivity

Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, including the synthesis and transformations of this compound. By analyzing vast datasets of successful and unsuccessful reactions, these models can identify optimal reaction conditions, predict product yields, and even suggest novel synthetic pathways. nih.govresearchgate.net For instance, a predictive model could be developed to forecast the success of various cross-coupling reactions involving this compound, thereby reducing the need for extensive empirical experimentation.

An artificial intelligence algorithm can learn to predict the outcomes of C-N coupling reactions from a few thousand nanomole-scale experiments. nih.gov This approach can be applied to reactions involving this compound to optimize reaction conditions and predict yields.

Table 1: Hypothetical Input Parameters for a Predictive Model of this compound Acylation

ParameterData TypeExample Values
Acylating AgentCategoricalAcetyl chloride, Propionyl chloride, Benzoyl chloride
SolventCategoricalDichloromethane, Tetrahydrofuran, Acetonitrile (B52724)
BaseCategoricalTriethylamine, Pyridine, Diisopropylethylamine
Temperature (°C)Numerical0, 25, 50
Reaction Time (h)Numerical1, 6, 24
CatalystCategoricalNone, DMAP, Scandium triflate

This table is interactive. You can sort and filter the data to explore different hypothetical reaction conditions.

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry and machine learning can be employed to design and screen vast virtual libraries of this compound derivatives for desired properties. This in silico approach allows for the rapid identification of promising candidates for various applications, such as pharmaceuticals or materials science, before committing to their synthesis. nih.gov Structure-based drug design, for example, can be used to screen for derivatives that exhibit high binding affinity to a specific biological target. nih.gov

Virtual screening protocols can utilize shape-based queries and scoring functions to prioritize molecules for synthesis. mdpi.com This methodology could be applied to a virtual library of this compound analogs to identify potential inhibitors of a target enzyme, for instance.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring of this compound Transformations

The ability to monitor chemical reactions in real-time provides invaluable kinetic and mechanistic data. Advanced spectroscopic techniques are emerging as powerful tools for observing the transformations of this compound as they happen. longdom.orgmdpi.com Techniques such as in-line attenuated total reflectance-infrared (ATR-IR) spectroscopy and FlowNMR spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products. rsc.orgbeilstein-journals.org This information is crucial for optimizing reaction conditions and ensuring process safety and efficiency.

Table 2: Comparison of Spectroscopic Techniques for Real-time Monitoring

TechniquePrincipleAdvantagesPotential Application for this compound
ATR-IR SpectroscopyInfrared light absorption by vibrating chemical bondsNon-invasive, real-time, provides structural informationMonitoring the formation of an imine from this compound and an aldehyde. beilstein-journals.org
FlowNMR SpectroscopyNuclear magnetic resonance of flowing samplesProvides detailed structural information, quantitativeFollowing the progress of a substitution reaction on the aniline (B41778) ring. rsc.org
Raman SpectroscopyInelastic scattering of monochromatic lightNon-destructive, can be used in aqueous solutionsCharacterizing intermediates in the synthesis of heterocyclic derivatives. longdom.org
UV/Vis SpectroscopyAbsorption of ultraviolet and visible lightSensitive, well-established for concentration measurementsTracking the consumption of this compound in a reaction. mdpi.com

This interactive table allows for a comparison of different real-time monitoring techniques.

Green and Sustainable Methodologies in the Derivatization of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the derivatization of this compound, this involves the use of environmentally benign solvents, catalysts, and reaction conditions. The goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. For example, employing catalytic amounts of a recyclable catalyst in an aqueous medium for the synthesis of 1,3-oxazole derivatives represents a green approach. semanticscholar.org

Exploration of this compound Chemistry within Automated Synthesis Platforms and Flow Reactors

Automated synthesis platforms and flow chemistry are transforming the way organic synthesis is performed. researchgate.netuc.pt These technologies enable the rapid and efficient synthesis of compound libraries and the optimization of reaction conditions. The application of flow chemistry to the synthesis of derivatives of this compound could offer advantages such as improved heat and mass transfer, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. mdpi.combeilstein-journals.org The integration of real-time monitoring techniques with these automated systems allows for a high degree of process control. beilstein-journals.org

Emerging Interdisciplinary Research Areas for this compound in Chemical Science

The unique electronic and structural properties of this compound make it a valuable building block for a range of interdisciplinary research areas. Its potential applications extend beyond traditional organic synthesis into materials science, chemical biology, and medicinal chemistry. For instance, its incorporation into polymers could lead to materials with novel electronic or optical properties. In medicinal chemistry, it can serve as a scaffold for the development of new therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 3-Fluoro-N-propylaniline, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For NAS, fluorobenzene derivatives react with N-propylamine under catalytic conditions (e.g., CuI/ligand systems). Optimization includes:

  • Temperature control : Maintain 80–100°C to balance reactivity and side-product formation.
  • Catalyst selection : Use Pd(OAc)₂/Xantphos for higher yields in cross-coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity (>95% by GC-MS) .

Advanced: How do electronic effects of the N-propyl group influence the regioselectivity of subsequent reactions (e.g., nitration or halogenation)?

Methodological Answer:
The electron-donating N-propyl group directs electrophilic substitution to the meta position relative to the fluorine atom. Computational studies (DFT, B3LYP/6-31G*) predict charge distribution and reactive sites:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C yields 3-fluoro-5-nitro-N-propylaniline as the major product.
  • Kinetic vs. thermodynamic control : Monitor reaction time and temperature to isolate intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine position; ¹H NMR distinguishes propyl chain signals (δ 1.0–1.5 ppm for CH₃) .
  • GC-MS : Quantify purity and detect byproducts (e.g., dealkylated amines).
  • FT-IR : Absorbance at 1250 cm⁻¹ (C-F stretch) and 3350 cm⁻¹ (N-H stretch) validates structure .

Advanced: How do solvent polarity and protic/aprotic conditions affect the stability of this compound during storage?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize via hydrogen bonding with the amine group but may accelerate hydrolysis at elevated temperatures.
  • Protic solvents (MeOH, EtOH) : Risk of N-alkylation under acidic conditions.
  • Storage recommendation : Use anhydrous dichloromethane at -20°C under inert atmosphere to prevent degradation .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood (due to potential amine toxicity and volatility).
  • First-aid : Immediate flushing with water for skin contact; consult a physician if inhaled .
  • Waste disposal : Neutralize with dilute HCl before incineration .

Advanced: How can computational modeling predict the compound’s reactivity in multi-step syntheses (e.g., as a precursor to heterocycles)?

Methodological Answer:

  • DFT calculations : Simulate transition states for cyclization reactions (e.g., forming benzimidazoles).
  • Molecular docking : Predict binding affinity if targeting biological applications.
  • Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Basic: What chromatographic methods resolve this compound from common byproducts?

Methodological Answer:

  • HPLC : C18 column, mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time ~8.2 min.
  • TLC : Rf ≈ 0.5 (silica, hexane:EtOAc 4:1) with UV visualization .

Advanced: What catalytic systems enhance the yield of this compound in scalable reactions?

Methodological Answer:

  • Palladium nanocatalysts : Pd/C (5% wt) in ethanol at 50°C achieves 85% yield.
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable efficiency .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Acidic conditions (pH < 3) : Protonation of the amine group reduces solubility but increases stability.
  • Alkaline conditions (pH > 9) : Risk of hydrolysis to 3-fluoroaniline.
  • Buffered solutions : Use phosphate buffer (pH 6–7) for kinetic studies .

Advanced: What strategies mitigate byproduct formation during N-propylation of 3-fluoroaniline?

Methodological Answer:

  • Excess alkylating agent : 1.5 eq of 1-bromopropane minimizes incomplete alkylation.
  • Phase-transfer catalysis : TBAB (tetrabutylammonium bromide) enhances interfacial reactivity.
  • In-situ monitoring : ReactIR tracks propyl group incorporation .

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